(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
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Overview
Description
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a spirocyclic amine, which means it contains a unique spiro structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a chloroethyl compound and a dihydropyrazolone derivative, followed by cyclization to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted spirocyclic amines.
Scientific Research Applications
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride: This compound is a stereoisomer of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride and has similar chemical properties but may exhibit different biological activities.
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: This compound shares the spirocyclic structure but has different functional groups, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride lies in its specific spirocyclic structure and the presence of the methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H16Cl2N2 |
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Molecular Weight |
199.12 g/mol |
IUPAC Name |
(7R)-7-methyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6(8)4-9-5-7(6)2-3-7;;/h9H,2-5,8H2,1H3;2*1H/t6-;;/m0../s1 |
InChI Key |
BVLDJMARULEEGX-ILKKLZGPSA-N |
Isomeric SMILES |
C[C@@]1(CNCC12CC2)N.Cl.Cl |
Canonical SMILES |
CC1(CNCC12CC2)N.Cl.Cl |
Origin of Product |
United States |
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